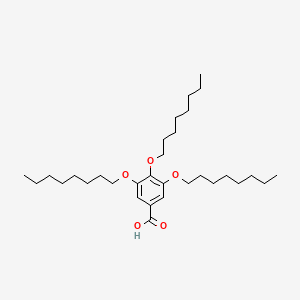

Benzoic acid, 3,4,5-tris(octyloxy)-

Vue d'ensemble

Description

Benzoic acid, 3,4,5-tris(octyloxy)- is a chemical compound with the molecular formula C31H54O5 and a molecular weight of 506.76 g/mol . It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by octyloxy groups. This compound is typically found as a colorless to pale yellow powder and is soluble in common organic solvents such as ethanol, chloroform, and dimethylformamide .

Méthodes De Préparation

The synthesis of benzoic acid, 3,4,5-tris(octyloxy)- can be achieved through the esterification of 3,4,5-trihydroxybenzoic acid with octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions . The reaction can be summarized as follows:

3,4,5-Trihydroxybenzoic acid+3OctanolH2SO4Benzoic acid, 3,4,5-tris(octyloxy)-+3H2O

Industrial production methods for this compound are not widely documented, but the laboratory synthesis route can be scaled up with appropriate adjustments to reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Benzoic acid, 3,4,5-tris(octyloxy)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the cleavage of the octyloxy groups and formation of carboxylic acids.

Reduction: Reduction reactions can target the benzoic acid moiety, potentially converting it to benzyl alcohol derivatives.

Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .

Applications De Recherche Scientifique

Benzoic acid, 3,4,5-tris(octyloxy)- has several scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Mécanisme D'action

The mechanism of action of benzoic acid, 3,4,5-tris(octyloxy)- is not fully understood, but it is believed to interact with molecular targets through its benzoic acid core and octyloxy side chains. These interactions can influence the compound’s solubility, stability, and reactivity, making it useful in various applications. The octyloxy groups provide hydrophobic interactions, while the benzoic acid moiety can participate in hydrogen bonding and other polar interactions .

Comparaison Avec Des Composés Similaires

Benzoic acid, 3,4,5-tris(octyloxy)- can be compared with other similar compounds, such as:

Benzoic acid, 3,4,5-tris(methoxy)-: This compound has methoxy groups instead of octyloxy groups, resulting in different solubility and reactivity properties.

Benzoic acid, 3,4,5-tris(ethoxy)-: The ethoxy groups provide different steric and electronic effects compared to octyloxy groups.

Benzoic acid, 3,4,5-tris(butyloxy)-: This compound has butyloxy groups, which influence its physical and chemical properties differently from octyloxy groups.

The uniqueness of benzoic acid, 3,4,5-tris(octyloxy)- lies in its long alkyl chains, which enhance its hydrophobicity and make it suitable for applications in liquid crystals and optoelectronic devices .

Activité Biologique

Benzoic acid, 3,4,5-tris(octyloxy)- is a derivative of benzoic acid characterized by the substitution of three hydrogen atoms on the benzene ring with octyloxy groups. This compound has garnered attention for its potential biological activities and applications in various fields including materials science and medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₂₂O₃

- Molecular Weight : 250.33 g/mol

- Physical State : Typically appears as a solid or crystalline substance.

The biological activity of benzoic acid derivatives often involves their interaction with biomolecules, which can affect various biochemical pathways. The specific mechanisms for benzoic acid, 3,4,5-tris(octyloxy)- include:

- Formation of Monolayers : The compound can form dense monolayers that are crucial for the self-assembly of supramolecular structures.

- Interaction with Proteins : It has been shown to engage with key proteins involved in cellular processes, potentially influencing pathways such as apoptosis and protein degradation.

Biological Activities

Research indicates that benzoic acid derivatives exhibit a range of biological activities:

- Antioxidant Activity : Compounds in this class have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Properties : Some studies suggest that these compounds can inhibit the growth of bacteria and fungi.

- Enzyme Modulation : Specific derivatives have been shown to enhance or inhibit the activity of enzymes such as cathepsins B and L, which are involved in protein degradation pathways.

Study on Protein Degradation Systems

A study focused on benzoic acid derivatives isolated from Bjerkandera adusta revealed that these compounds promote the activity of two main protein degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Notably, compound 3 (3-chloro-4-methoxybenzoic acid) exhibited significant activation of cathepsins B and L, leading to enhanced proteolytic activity in human foreskin fibroblasts without cytotoxic effects at tested concentrations .

| Compound | Concentration (μg/mL) | UPP Activation (%) | ALP Activation (%) | Cytotoxicity (%) |

|---|---|---|---|---|

| Compound 1 | 10 | 467.3 ± 3.9 | Significant | 0 |

| Compound 2 | 1 | Moderate | Low | 4.81 ± 0.28 |

| Compound 3 | 10 | High | High | 5.02 ± 0.18 |

Antimicrobial Efficacy

Research has also highlighted the antimicrobial properties of benzoic acid derivatives. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, suggesting their potential use as natural preservatives or therapeutic agents .

Propriétés

IUPAC Name |

3,4,5-trioctoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54O5/c1-4-7-10-13-16-19-22-34-28-25-27(31(32)33)26-29(35-23-20-17-14-11-8-5-2)30(28)36-24-21-18-15-12-9-6-3/h25-26H,4-24H2,1-3H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBKUDZNUACXIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=CC(=C1OCCCCCCCC)OCCCCCCCC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.